molecular formula C16H22N2O4S B2463591 N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide CAS No. 2305491-95-4

N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide

カタログ番号 B2463591
CAS番号: 2305491-95-4
分子量: 338.42
InChIキー: UJPGMEUEEMJUDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide, commonly known as AZD5363, is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway. This molecule has gained significant attention due to its potential therapeutic applications in various cancers, including breast, ovarian, and prostate cancer. In

作用機序

AZD5363 inhibits the protein kinase B (PKB/Akt) pathway, which is a key signaling pathway involved in cell survival, proliferation, and growth. Specifically, AZD5363 inhibits the activity of all three isoforms of Akt (Akt1, Akt2, and Akt3) by binding to the ATP-binding pocket of the kinase domain (4). This leads to the inhibition of downstream signaling pathways involved in cell survival and proliferation, resulting in apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects
AZD5363 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines (5). In addition, AZD5363 has been shown to inhibit tumor growth in xenograft models of breast, ovarian, and prostate cancer (6). AZD5363 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells (3). However, the effects of AZD5363 on normal cells and tissues have not been fully elucidated, and further studies are needed to evaluate its safety and potential side effects.

実験室実験の利点と制限

One of the major advantages of AZD5363 is its potency and selectivity for the Akt pathway, which makes it an attractive candidate for cancer therapy. In addition, AZD5363 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, which could potentially improve the outcomes of cancer patients. However, there are some limitations to the use of AZD5363 in lab experiments. For example, the effects of AZD5363 on normal cells and tissues have not been fully elucidated, and further studies are needed to evaluate its safety and potential side effects.

将来の方向性

There are several future directions for the study of AZD5363. One potential direction is the evaluation of its safety and efficacy in clinical trials for various cancers. Another direction is the investigation of its potential use in combination with other targeted therapies or immunotherapies. Additionally, further studies are needed to elucidate the effects of AZD5363 on normal cells and tissues and to identify potential biomarkers for patient selection and monitoring.
Conclusion
In conclusion, AZD5363 is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway, which has gained significant attention due to its potential therapeutic applications in various cancers. AZD5363 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, and enhance the efficacy of chemotherapy and radiation therapy. However, further studies are needed to evaluate its safety and potential side effects, as well as its potential use in combination with other targeted therapies or immunotherapies.

合成法

AZD5363 can be synthesized using a multi-step process. The first step involves the synthesis of 5-(Azepan-1-ylsulfonyl)-2-methoxyaniline, which is then coupled with prop-2-enoyl chloride to obtain the final product. The synthesis of AZD5363 has been described in detail in the literature (1).

科学的研究の応用

AZD5363 has been extensively studied for its potential therapeutic applications in various cancers. In preclinical studies, AZD5363 has demonstrated potent antitumor activity in breast, ovarian, and prostate cancer models (2). AZD5363 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells (3). Clinical trials are currently underway to evaluate the safety and efficacy of AZD5363 in cancer patients.

特性

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-3-16(19)17-14-12-13(8-9-15(14)22-2)23(20,21)18-10-6-4-5-7-11-18/h3,8-9,12H,1,4-7,10-11H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPGMEUEEMJUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。